molecular formula C18H20N2O B2811519 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one CAS No. 361186-69-8

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B2811519
CAS No.: 361186-69-8
M. Wt: 280.371
InChI Key: WSOPYWQFBJOLCZ-UHFFFAOYSA-N
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Description

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol . This compound belongs to the quinazolinone class, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route includes the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-Phenylquinazolin-4-one: Known for its anticancer activity.

    2-Methylquinazolin-4-one: Studied for its anti-inflammatory properties.

    2,3-Dihydro-2-phenylquinazolin-4-one: Investigated for its antimicrobial effects.

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOPYWQFBJOLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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